Tetramethylammonium iodide
Overview
Description
Tetramethylammonium iodide is an inorganic compound with the chemical formula C₄H₁₂IN . It is a quaternary ammonium salt consisting of a tetramethylammonium cation and an iodide anion. This compound is typically found as a white crystalline solid and is known for its solubility in water and certain organic solvents. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Scientific Research Applications
Tetramethylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: this compound is used in electrophysiology studies to block potassium channels, helping researchers understand ion channel functions.
Industry: this compound is used in the production of certain polymers and as a stabilizer in the manufacture of some materials.
Mechanism of Action
Target of Action
TMAI primarily targets aromatic compounds, facilitating their iodination . The iodine atom in TMAI serves as the iodinating agent, while the tetramethylammonium cation acts as a phase-transfer catalyst .
Mode of Action
TMAI interacts with its targets through a process known as iodination. In this process, an iodine atom from TMAI is transferred to an aromatic compound, resulting in the formation of an aryl iodide . This reaction occurs rapidly and with high yields under solvent-free conditions .
Result of Action
Action Environment
The action of TMAI can be influenced by various environmental factors. For instance, the iodination process occurs rapidly under solvent-free conditions . Additionally, TMAI is light-sensitive and hygroscopic, meaning it can absorb moisture from the environment . Therefore, it should be stored in a dry, cool, and dark place to maintain its stability and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tetramethylammonium iodide is known for its role in the iodination of aromatic compounds, including anilines, acids, and alcohols
Cellular Effects
Related compounds such as Tetramethylammonium hydroxide have been shown to cause skin irritation and serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that it can participate in iodination reactions
Temporal Effects in Laboratory Settings
It has been shown that the thermal decomposition of this compound starts at 300 °C and ends above 350 °C .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound in animal models. Related compounds such as Tetramethylammonium have been shown to cause respiratory failure in rats .
Metabolic Pathways
It has been shown that Tetramethylammonium is rapidly excreted in urine in rats, without any evidence of metabolic transformation .
Transport and Distribution
It has been shown that Tetramethylammonium is rapidly distributed to all parts of the body in mice, with the highest concentrations being in the kidney and liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium iodide can be synthesized through the reaction of tetramethylammonium hydroxide with hydroiodic acid. The reaction is as follows:
(CH3)4N(OH)+HI→(CH3)4N(I)+H2O
This reaction typically occurs at room temperature and results in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting trimethylamine with methyl iodide. The reaction proceeds as follows:
(CH3)3N+CH3I→(CH3)4N(I)
This method is preferred due to its efficiency and the availability of the starting materials.
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be involved in redox reactions, although it is more commonly used as a reagent rather than a reactant in these processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reaction conditions typically involve solvents like acetone or ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a chloride ion would produce tetramethylammonium chloride.
Oxidation Reactions: The products vary based on the specific oxidizing agent and conditions used.
Comparison with Similar Compounds
Tetramethylammonium iodide can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium chloride
- Tetramethylammonium bromide
- Tetraethylammonium iodide
Uniqueness:
- This compound is unique due to its specific iodide anion, which imparts distinct reactivity and solubility properties compared to its chloride and bromide counterparts.
- Tetraethylammonium iodide has a similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Properties
IUPAC Name |
tetramethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRGBVLCSYIBO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Tetramethylammonium iodide | |
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DSSTOX Substance ID |
DTXSID60883235 | |
Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetramethylammonium iodide | |
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CAS No. |
75-58-1 | |
Record name | Tetramethylammonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-58-1 | |
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Record name | Tetramethylammonium iodide | |
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Record name | Tetramethylammonium iodide | |
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Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Record name | Methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Record name | Tetramethylammonium iodide | |
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Record name | TETRAMETHYLAMMONIUM IODIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L493Z502W3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetramethylammonium iodide?
A: The molecular formula of this compound is C4H12IN []. It has a molecular weight of 185.05 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A: Various spectroscopic techniques have been employed to study this compound, including X-ray diffraction [], electron spin resonance (ESR) [], and resonance Raman microspectroscopy [].
Q3: How does the presence of this compound affect the stability of AgBiS2 nanocrystal solar cells?
A: Studies indicate that the this compound ligands used in AgBiS2 solar cells can be oxidized in the presence of oxygen, leading to the formation of bismuth oxide and silver sulfide, ultimately impacting device stability [].
Q4: Can this compound act as a catalyst?
A: Yes, this compound has been shown to exhibit catalytic properties. For instance, it serves as a phase-transfer catalyst in the iodination of activated arenes using sodium peroxodisulfate and iodine []. It has also been investigated as an additive in enhancing the charge carrier mobility of certain conjugated polymers [].
Q5: How does this compound enhance the performance of chemical amplification positive resists?
A: In chemical amplification positive resists, this compound acts as an acid diffusion controller, trapping catalytically active acid. This results in enhanced contrast and resolution in the resist material [].
Q6: How does the alkyl chain length of tetraalkylammonium iodides affect their catalytic activity in acetone solutions?
A: Research suggests that the length of the alkyl chain in tetraalkylammonium iodides influences their ion-pair dissociation constants in acetone, thereby impacting their catalytic activity []. Larger alkyl groups tend to decrease the dissociation constant.
Q7: Have computational methods been used to study this compound?
A: Yes, molecular dynamics simulations have been utilized to investigate the surface affinity of this compound in aqueous solutions, revealing its behavior as a weakly capillary active salt [].
Q8: What factors can influence the solubility of this compound?
A: The solubility of this compound can be affected by temperature and the nature of the solvent [, ]. For example, it exhibits solubility in both water and organic solvents like acetone, with varying degrees of solubility depending on the specific conditions.
Q9: What are some potential applications of this compound?
A9: this compound has found applications in diverse fields:
- Organic Synthesis: As a catalyst in organic reactions, such as the synthesis of N,N-Dimethylacetamide [].
- Material Science: As an additive in the preparation of solid electrolytes for lithium batteries [] and to enhance the charge carrier mobility of conjugated polymers [].
- Electrochemistry: As a supporting electrolyte in electrochemical studies [].
- Analytical Chemistry: As a reagent in the determination of water and ene-diols or thiols [].
Q10: How does this compound affect the viscosity and dielectric constant of aqueous proline and hydroxyproline solutions?
A: The presence of this compound increases the viscosity and decreases the dielectric constant of these amino acid solutions, suggesting a disruption of the water structure around the amino acids []. This can affect the conductance behavior of electrolytes in these solutions.
Q11: How does this compound interact with conjugated polymers to enhance their charge carrier mobility?
A: Research suggests that this compound inhibits the torsion of alkyl side chains in conjugated polymers []. This leads to a more ordered packing structure, facilitating interchain π-π interactions and enhancing charge transport.
Q12: How does the presence of this compound affect the conductance of other electrolytes in solution?
A: Studies in various solvents, including acetone and aqueous amino acid solutions, have shown that the addition of this compound can influence the conductance of other electrolytes present [, ]. This is primarily due to changes in solution viscosity and dielectric properties, as well as specific ion-solvent interactions.
Q13: What is the role of this compound in the formation of triple ions in low-permittivity solvents?
A: In solvents with low permittivity, such as aniline, this compound can participate in the formation of triple ions []. This occurs due to the weaker solvating power of the solvent, leading to stronger electrostatic interactions between ions and promoting the formation of larger ionic aggregates.
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